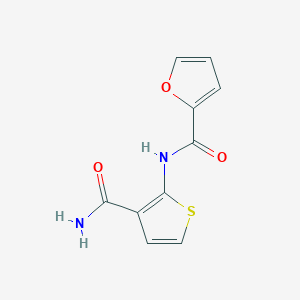

N-(3-氨基甲酰硫代吡啶-2-基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(3-carbamoylthiophen-2-yl)furan-2-carboxamide” is a compound that has been synthesized and studied for its potential biological activities . It belongs to a class of compounds known as carbamothioyl-furan-2-carboxamide derivatives .

Synthesis Analysis

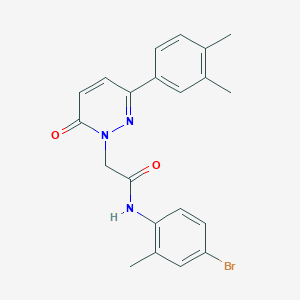

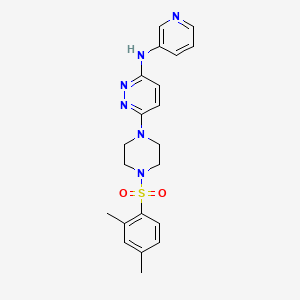

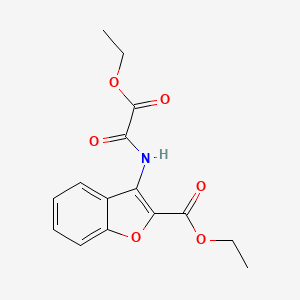

The compound was synthesized using a one-pot strategy . The synthesis involved the use of acyl chlorides and heterocyclic amine derivatives, resulting in moderate to excellent yields .Molecular Structure Analysis

The molecular structure of the compound was confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis . The compound was found to be an off-white solid with a melting point of 136 °C .Chemical Reactions Analysis

The compound was evaluated for its anti-cancer and anti-microbial potential . It showed significant activity against HepG2, Huh-7, and MCF-7 human cancer cell lines . It also showed significant inhibition against all bacterial and fungal strains tested .Physical And Chemical Properties Analysis

The compound is an off-white solid with a melting point of 136 °C . Its molecular weight is 185.21 . The compound’s IR spectrum shows peaks at 3389 cm^-1 (N-H), 1667 cm^-1 (C=O), 1581 cm^-1 (C=C), 1329 cm^-1 (C-N), and 1251 cm^-1 (C=S) .科学研究应用

抗菌活性

Siddiqa 等人 (2022) 的一项研究探讨了 N-(4-溴苯基)呋喃-2-羧酰胺及其类似物对临床分离的耐药菌的抗菌特性。这些化合物通过铃木-宫浦交叉偶联合成,表现出显着的抗菌活性,某些类似物的有效性高于一些市售药物。分子对接研究和模拟支持了这些发现,突出了呋喃-2-羧酰胺衍生物在解决细菌耐药性方面的潜力 (Siddiqa 等人,2022)。

抗癌和抗菌特性

Bonilla-Castañeda 等人 (2022) 合成了具有已知治疗相关性的 N-(2,4-二芳基四氢喹啉-1-基)呋喃-2-羧酰胺衍生物。这些衍生物表现出抗癌、抗菌、抗真菌、抗炎和免疫调节活性等特性,表明它们在药物化学中具有广泛的潜在应用 (Bonilla-Castañeda 等人,2022)。

分子结构表征

Yıldırım 等人 (2018) 进行了一项研究,重点关注 N,N'-(2,2'-二硫代二-邻苯二甲亚基)双-(呋喃-2-羧酰胺) 的结构和光谱分析。他们的研究涉及通过 1H NMR 和 X 射线衍射表征分子结构,揭示了化合物物理和化学性质的重要见解。该研究还表明了潜在的生物学特性,如抗菌和抗真菌活性 (Yıldırım 等人,2018)。

抗菌活性和 QSAR 研究

Zanatta 等人 (2007) 探讨了呋喃-3-羧酰胺(一种相关化合物)的抗菌活性,并进行了 QSAR(定量构效关系)研究。他们的工作提供了对这些化合物的理化参数与其生物活性之间的相关性的见解,表明呋喃-羧酰胺衍生物在抗菌应用中的潜在用途 (Zanatta 等人,2007)。

抗病毒特性

Yongshi 等人 (2017) 报道了呋喃-羧酰胺衍生物作为 H5N1 甲型流感病毒有效抑制剂的合成和生物学表征。这项研究强调了这些化合物的显着抗流感活性,尤其是在具有特定取代基的衍生物中。他们的发现为呋喃-羧酰胺衍生物在抗病毒药物开发中开辟了可能性 (Yongshi 等人,2017)。

属性

IUPAC Name |

N-(3-carbamoylthiophen-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3S/c11-8(13)6-3-5-16-10(6)12-9(14)7-2-1-4-15-7/h1-5H,(H2,11,13)(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEIVIJJEKZUFAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=C(C=CS2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-carbamoylthiophen-2-yl)furan-2-carboxamide | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2576903.png)

![1-[4-Methyl-2-(2-methylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2576913.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2576914.png)

![2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide](/img/structure/B2576915.png)